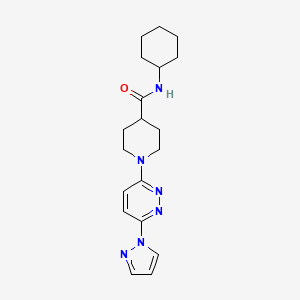
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Agonist Properties
- A study by Hu et al. (2001) focused on novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their biological activity on the human beta(3)-adrenergic receptor. This research found that certain modifications in the molecular structure resulted in potent full agonists at the beta(3) receptor, highlighting the potential of such compounds in therapeutic applications (Hu et al., 2001).
Synthesis Techniques
- Peng et al. (2013) developed a method for synthesizing (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence, highlighting efficient and cost-effective production techniques for similar sulfonamide compounds (Peng et al., 2013).
Antimicrobial Applications
- Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy. These compounds showed significant antimicrobial activities, suggesting their potential in combating plant pathogens (Vinaya et al., 2009).
Piperidine Synthesis and Stereocontrol
- Brizgys et al. (2012) demonstrated the synthesis of piperidine structures through oxidative carbon-hydrogen bond functionalizations of enamides, which is relevant for the structural study and synthesis of similar sulfonamide compounds (Brizgys et al., 2012).
Anticancer Potential
- Eldeeb et al. (2022) investigated sulfonamide-derived isatins for their cytotoxic effects on hepatocellular carcinoma cell lines, showcasing the potential of sulfonamide compounds in cancer treatment (Eldeeb et al., 2022).
Cross-Coupling Reactions
- Han (2010) explored the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which is an important aspect of chemical synthesis involving sulfonamide compounds (Han, 2010).
Propiedades
IUPAC Name |
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
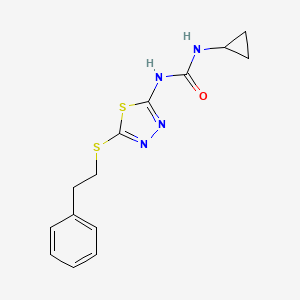
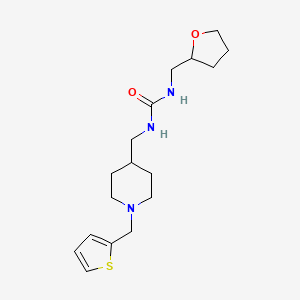

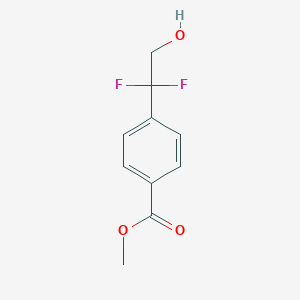
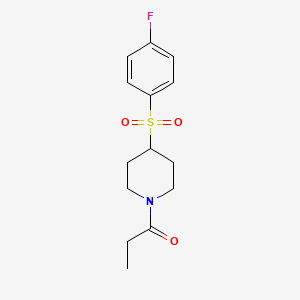


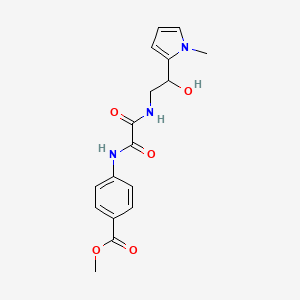
![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

